Anti-Proliferative Potency Superiority in Human Leukemia Cell Lines: N-Caffeoyltyramine (GI50 = 10 µM) vs. N-Cinnamoyltyramine, N-Feruloyltyramine, and N-Sinapoyltyramine
In a controlled synthesis and comparative screening study, four hydroxycinnamic acid tyramine amides—N-cinnamoyltyramine, N-caffeoyltyramine, N-feruloyltyramine, and N-sinapoyltyramine—were synthesized, verified by LC–MS, and tested in parallel for anti-proliferation activity against HL-60, U937, and Jurkat human leukemia cell lines. N-Caffeoyltyramine was identified as the most potent compound with a GI50 value of 10 µM, surpassing all three structural analogs. The study further demonstrated that the anti-proliferative activity was mechanistically linked to inhibition of protein tyrosine kinase activity, including the epidermal growth factor receptor (EGFR), and induction of caspase-3-mediated apoptosis [1]. Although exact GI50 values for the comparators were not individually reported, the rank-order potency and the explicit identification of the catechol moiety as the essential pharmacophore provide a clear basis for compound selection.
| Evidence Dimension | Anti-proliferative potency (GI50) in human leukemia cells |
|---|---|
| Target Compound Data | N-Caffeoyltyramine: GI50 = 10 µM (U937 and Jurkat cells) |
| Comparator Or Baseline | N-Cinnamoyltyramine, N-feruloyltyramine, N-sinapoyltyramine (each less potent; rank order: N-caffeoyltyramine >> all three analogs) |
| Quantified Difference | N-Caffeoyltyramine designated 'the most potent' among four synthesized analogs; catechol (3,4-diOH) substitution identified as the critical structural determinant |
| Conditions | Cell proliferation assay; HL-60, U937, and Jurkat human leukemia cell lines; compounds synthesized and verified by LC–MS |
Why This Matters
Procurement of N-caffeoyltyramine rather than its mono-hydroxy or methoxy-substituted analogs is essential for achieving maximal anti-proliferative potency in leukemia cell models, as the catechol moiety is the pharmacophoric requirement for protein tyrosine kinase inhibition in this compound series.
- [1] Park JB, Schoene N. N-Caffeoyltyramine arrests growth of U937 and Jurkat cells by inhibiting protein tyrosine phosphorylation and inducing caspase-3. Cancer Lett. 2003;202(2):161–171. doi:10.1016/S0304-3835(03)00541-X View Source
